molecular formula C8H9IN2O B8532834 N-Hydroxy-2-(3-iodo-phenyl)-acetamidine

N-Hydroxy-2-(3-iodo-phenyl)-acetamidine

Cat. No.: B8532834
M. Wt: 276.07 g/mol
InChI Key: NGZBJBLQJFNHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(3-iodo-phenyl)-acetamidine is an acetamidine derivative characterized by a hydroxyamidine functional group and a 3-iodophenyl substituent. These compounds typically exhibit diverse applications in medicinal chemistry, materials science, and organic synthesis, owing to their ability to act as nitric oxide synthase (NOS) inhibitors , heterocyclic precursors , or functional materials .

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

N'-hydroxy-2-(3-iodophenyl)ethanimidamide

InChI

InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

NGZBJBLQJFNHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key N-hydroxyacetamidine derivatives and their properties based on available evidence:

Compound Name Substituent Melting Point (°C) Molecular Weight (g/mol) Key Applications/Properties Reference
N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine 3-Trifluoromethyl-pyrazole Not reported 283.16 (CAS: 283166-81-4) Bioactive compound (custom synthesis)
N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine 4-Isopropoxy-benzenesulfonyl 210–214 272.32 Biochemical research reagent
N-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-acetamidine 3-Trifluoromethyl-phenoxy 267–271 234.18 Fluorinated organic intermediate
N-Hydroxy-2-(phenylhydrazono)-acetamidine derivatives (6c–6h) Varied arylhydrazono groups 148–226 ~250–310 Heterocyclic synthesis precursors
Acetamidine thiocyanate Thiocyanate functional group Not reported Not reported Perovskite solar cell additive (defect passivation)

Key Observations:

  • Substituent Effects on Melting Points: Derivatives with sulfonyl (e.g., 4-isopropoxy-benzenesulfonyl, 210–214°C ) or trifluoromethyl-phenoxy groups (267–271°C ) exhibit higher melting points compared to arylhydrazono derivatives (148–226°C ), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking).
  • Bioactivity: The N-[(3-aminomethyl)benzyl]acetamidine scaffold is associated with selective NOS inhibition, driven by hydrophobic and charge-charge interactions in substrate channels . Though unconfirmed for the 3-iodo-phenyl variant, the iodine atom’s size and electronegativity may modulate similar interactions.
  • Material Science Applications: Acetamidine thiocyanate demonstrates dual functionality in perovskite solar cells, improving crystallization and reducing recombination losses . The 3-iodo-phenyl group’s polarizability could similarly enhance optoelectronic properties.

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